molecular formula C11H8Cl2O2 B8461519 (3,5-Dichloro-phenyl)-propynoic acid ethyl ester

(3,5-Dichloro-phenyl)-propynoic acid ethyl ester

Cat. No. B8461519
M. Wt: 243.08 g/mol
InChI Key: IIEOIEQSCKPUDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-Dichloro-phenyl)-propynoic acid ethyl ester is a useful research compound. Its molecular formula is C11H8Cl2O2 and its molecular weight is 243.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-Dichloro-phenyl)-propynoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-Dichloro-phenyl)-propynoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H8Cl2O2

Molecular Weight

243.08 g/mol

IUPAC Name

ethyl 3-(3,5-dichlorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8Cl2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h5-7H,2H2,1H3

InChI Key

IIEOIEQSCKPUDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (0.23 mL) in THF (0.6 mL) at −78° C. was added a solution of n-butyllithium (0.46 mL, 2.0 M in hexane). The mixture was stirred at −78° C. for 20 minutes, 0° C for 15 min., and cooled to −78° C. To this mixture was added a solution of 1,3-dichloro-5-ethynyl-benzene (136 mg, 0.80 mmol) in THF (1.0 mL) over 2 minutes. After stirring at −78° C. for 1 h, a solution of ethyl chloroformate (0.09 mL) in THF (0.2 mL) was added, and stirred for 1 h at −78° C. The reaction was quenched with saturated ammonium chloride, warmed up to ambient temperature, and extracted with ethyl acetate. The extract was dried over Na2SO4, concentrated, and flash chromatographed on silica gel, eluting with hexane to give the title compound (0.16 g, 87% yield) as a yellow oil. 1H NMR (CDCl3) δ 7.47-7.44 (m, 3H), 4.31 (q, 2H, J=7.2 Hz), 1.36 (t, 3H, J=7.2 Hz).
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
136 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.2 mL
Type
solvent
Reaction Step Three
Yield
87%

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